molecular formula C21H19NO2S2 B14711056 1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene CAS No. 21299-21-8

1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene

Cat. No.: B14711056
CAS No.: 21299-21-8
M. Wt: 381.5 g/mol
InChI Key: CCRUNYVIZSABGB-UHFFFAOYSA-N
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Description

1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene is an organic compound with the molecular formula C21H19NO2S2 and a molecular weight of 381.519 g/mol It is characterized by the presence of a nitro group attached to a benzene ring, along with two benzylsulfanyl groups attached to a central carbon atom

Preparation Methods

The synthesis of 1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzaldehyde with benzyl mercaptan in the presence of a suitable catalyst . The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The benzylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .

Scientific Research Applications

1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene exerts its effects is primarily through its interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylsulfanyl groups can also participate in redox reactions, further contributing to the compound’s activity. Molecular targets and pathways involved include enzymes and receptors that are sensitive to oxidative stress and redox changes .

Comparison with Similar Compounds

1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a nitro group and benzylsulfanyl groups, which provide a versatile platform for chemical modifications and applications in various fields.

Properties

CAS No.

21299-21-8

Molecular Formula

C21H19NO2S2

Molecular Weight

381.5 g/mol

IUPAC Name

1-[bis(benzylsulfanyl)methyl]-4-nitrobenzene

InChI

InChI=1S/C21H19NO2S2/c23-22(24)20-13-11-19(12-14-20)21(25-15-17-7-3-1-4-8-17)26-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2

InChI Key

CCRUNYVIZSABGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(C2=CC=C(C=C2)[N+](=O)[O-])SCC3=CC=CC=C3

Origin of Product

United States

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